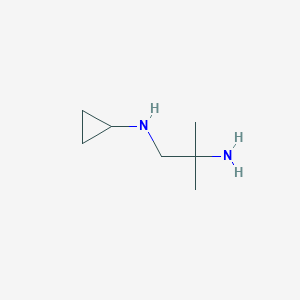

N-(2-amino-2-methylpropyl)cyclopropanamine

Beschreibung

Eigenschaften

IUPAC Name |

1-N-cyclopropyl-2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,8)5-9-6-3-4-6/h6,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANTYKBPHZJYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropanation and Ring Construction

Cyclopropane rings are commonly introduced via cyclopropanation of alkenes or through intramolecular ring closure reactions. For example, compounds structurally related to cyclopropylamines are synthesized by:

- Cyclopropanation of alkenes using reagents such as diazo compounds or Simmons–Smith reagents.

- CBS (Corey-Bakshi-Shibata) asymmetric reduction to generate chiral cyclopropyl intermediates, as seen in related compounds synthesis.

Protection and Deprotection Strategies

To prevent side reactions during multi-step syntheses, amine groups are often protected:

- Using Boc (tert-butoxycarbonyl) or Troc (2,2,2-trichloroethoxycarbonyl) groups to protect amines during intermediate steps.

- Deprotection is typically achieved by acid treatment (e.g., trifluoroacetic acid) or zinc-mediated reduction in acidic conditions.

Coupling and Condensation Reactions

In some synthetic schemes, the cyclopropylamine intermediate is coupled with carboxylic acids or acid chlorides to form amides or related derivatives, which can be further transformed into the desired amine compound after deprotection.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropanation | Alkene + diazo compound or Simmons–Smith reagent | Cyclopropane ring formation |

| 2 | Reductive amination | Cyclopropanecarbaldehyde + 2-amino-2-methylpropyl amine + NaBH4 | Formation of N-(2-amino-2-methylpropyl)cyclopropanamine |

| 3 | Amine protection | Boc2O or Troc-Cl, base (e.g., N-methylmorpholine) | Protected amine intermediate |

| 4 | Amide coupling (optional) | Carboxylic acid or acid chloride + amine + coupling agent | Amide intermediate |

| 5 | Deprotection | Acidic conditions (e.g., TFA) or zinc/HCl | Free amine product |

- The redox conditions for reductive amination are critical; sodium borohydride in mixed solvents (THF/MeOH) at controlled temperatures (0–60°C) provides good yields and selectivity.

- Protection with Troc or Boc groups allows selective transformations without affecting the cyclopropane ring integrity.

- CBS asymmetric reduction has been effectively used to generate optically pure cyclopropyl intermediates, which can be further elaborated into the target compound with high enantiomeric excess.

- Purification typically involves silica gel chromatography or reverse-phase HPLC to isolate the desired amine with high purity.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclopropanation | Diazo compounds, Simmons–Smith reagent | Efficient ring formation | Requires handling of diazo reagents |

| Reductive amination | Cyclopropanecarbaldehyde, 2-amino-2-methylpropyl amine, NaBH4 | Direct introduction of amine substituent | Sensitive to reaction conditions |

| Amine protection/deprotection | Boc2O, Troc-Cl, acid or Zn/HCl | Protects amines during synthesis | Additional steps increase complexity |

| CBS asymmetric reduction | CBS catalyst, borane reagents | High enantiomeric purity | Requires chiral catalyst and careful control |

| Coupling with acids | Acid chlorides, coupling agents | Versatile intermediate formation | May require further deprotection |

The preparation of this compound involves a combination of cyclopropanation, reductive amination, and strategic protection/deprotection steps. Advanced asymmetric synthesis techniques such as CBS reduction enable access to enantiomerically enriched intermediates. The choice of method depends on the desired purity, stereochemistry, and scale of synthesis. The literature provides detailed protocols with yields typically ranging from moderate to good, supported by analytical data such as NMR and mass spectrometry to confirm structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-amino-2-methylpropyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of more saturated amines.

Substitution: Introduction of various functional groups, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-amino-2-methylpropyl)cyclopropanamine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique cyclopropane structure allows for the development of compounds with enhanced biological activity.

Anticancer Agents

Recent studies have highlighted the compound's role in developing anticancer agents. Research indicates that derivatives of this compound can modulate P-glycoprotein (P-gp), a significant factor in drug resistance in cancer therapy. For instance, modifications to the cyclopropanamine structure have shown improved efficacy in increasing intracellular concentrations of chemotherapy drugs like paclitaxel, doxorubicin, and vincristine, thus reversing drug resistance in various cancer cell lines .

| Compound | Effect on Drug Resistance | Mechanism |

|---|---|---|

| TTT-28 | Significant reversal | P-gp modulation |

| 1 | Increased intracellular drug levels | ATPase stimulation |

Neurological Applications

The compound has also been explored for its potential neuroprotective effects. Its structural analogs have been tested for their ability to inhibit neuroinflammation, which is a contributing factor in neurodegenerative diseases. Studies are ongoing to evaluate its effectiveness in models of Alzheimer’s and Parkinson’s diseases.

Materials Science

This compound finds applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can act as a curing agent or cross-linker in the synthesis of epoxy resins. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications.

| Property | Improvement |

|---|---|

| Mechanical Strength | Enhanced |

| Thermal Stability | Increased |

Coatings

In coating formulations, this compound improves adhesion and durability. It is particularly effective in waterborne coatings where it enhances the performance of pigments and biocides .

Environmental Technology

The compound has promising applications in environmental technology, especially concerning CO₂ capture.

Carbon Capture

This compound is being studied as a potential solvent for post-combustion CO₂ capture due to its high absorption capacity and low regeneration energy requirements. It has been proposed that formulations combining this compound with other amines could significantly reduce the costs associated with CO₂ capture processes in power plants .

| Application | Benefit |

|---|---|

| CO₂ Capture | Cost-effective solution |

| Industrial Scale | High loading capacity |

Case Study 1: Cancer Treatment Efficacy

A recent study evaluated the anticancer efficacy of a novel compound derived from this compound on drug-resistant cancer cell lines. The results indicated that the modified compound significantly increased drug retention within cells, leading to enhanced cytotoxicity against resistant strains .

Case Study 2: CO₂ Capture Efficiency

In an industrial pilot study, a solvent formulation containing this compound demonstrated a 22% reduction in costs for coal-fired power plants compared to traditional ethanolamine systems. This study underscores the compound's potential to improve the economic viability of carbon capture technologies .

Wirkmechanismus

The mechanism of action of N-(2-amino-2-methylpropyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Accessibility : Most analogs are synthesized via reductive amination or hydrogenation of imine precursors, as seen in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine . Higher yields (>90%) are achievable with optimized catalysts and reaction conditions .

- In contrast, simpler alkyl groups (e.g., 2-amino-2-methylpropyl) may prioritize metabolic stability .

Key Observations :

- Toxicity Trends: Piperidine-containing derivatives (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine) show higher acute toxicity (Category 4 oral, Category 2 skin/eye irritation) compared to nitrobenzyl or quinoline analogs .

- Data Gaps: For this compound, hazard data must be extrapolated from structural analogs. Alkylamine substituents generally correlate with moderate basicity and reactivity, necessitating careful handling .

Biologische Aktivität

N-(2-amino-2-methylpropyl)cyclopropanamine, with the molecular formula CHN, is an organic compound characterized by its cyclopropane structure and an amino group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may act as a ligand, influencing protein-ligand interactions, which can lead to alterations in enzymatic activity or receptor modulation. Such interactions are critical in signal transduction pathways, potentially impacting cellular responses and therapeutic outcomes .

Pharmacological Potential

Research indicates that this compound could serve as a precursor for synthesizing pharmaceutical agents with specific biological activities. Its unique structural attributes allow for the exploration of novel therapeutic avenues, particularly in neurodegenerative diseases and cancer treatments .

Case Studies and Research Findings

- Neurodegenerative Diseases : In studies involving microtubule-targeting compounds, derivatives similar to this compound have shown promise in stabilizing microtubules, which is vital for neuronal health. Compounds that stabilize microtubules can mitigate tau pathology in models of tauopathy, suggesting potential applications in treating Alzheimer's disease .

- Cancer Research : The compound's structural similarity to known proteasome inhibitors has led to investigations into its anticancer properties. For instance, derivatives have been screened for their ability to inhibit chymotrypsin-like activity in Trypanosoma brucei, demonstrating low micromolar potency and favorable pharmacokinetic profiles .

- Drug Development : The compound has been utilized as a building block in synthesizing more complex molecules that exhibit enhanced biological activity. Its reactivity allows for modifications that can improve selectivity and efficacy against specific targets .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropylamine | Basic amine properties, limited specificity |

| 2-Aminocyclopropanecarboxylic acid | 2-Aminocyclopropanecarboxylic acid | Involved in metabolic pathways |

| N-(2-aminoethyl)cyclopropanamine | N-(2-aminoethyl)cyclopropanamine | Similar binding characteristics but less potent |

The unique branched amino group in this compound differentiates it from simpler analogs, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-amino-2-methylpropyl)cyclopropanamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via reductive amination or hydrogenation of imine precursors. For example, hydrogenation of N-[(substituted phenyl)methylene]cyclopropanamine derivatives over platinum catalysts (e.g., Pt/C or PtO₂) under controlled hydrogen pressure (1–3 atm) has been effective for similar cyclopropylamine derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–50°C), and catalyst loading (1–5 wt%) to minimize side reactions. Monitoring via TLC or LC-MS is critical to track intermediate formation.

Q. How can NMR and HRMS be utilized to confirm the structure and purity of N-(2-amino-2-methylpropyl)cyclopropanamine?

- Methodology :

- 1H NMR : Key signals include cyclopropane protons (δ 0.5–1.5 ppm, multiplet), methyl groups in the 2-amino-2-methylpropyl moiety (δ 1.2–1.4 ppm, singlet), and amine protons (δ 1.5–2.5 ppm, broad). Integration ratios should align with expected hydrogen counts .

- 13C NMR : Cyclopropane carbons appear at δ 8–15 ppm, while quaternary carbons in the 2-methylpropyl group resonate at δ 30–40 ppm.

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm deviation from theoretical mass. For example, a calculated m/z of 142.1467 (C₇H₁₆N₂) requires experimental validation .

Q. What safety protocols are recommended for handling N-(2-amino-2-methylpropyl)cyclopropanamine in laboratory settings?

- Methodology :

- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- In case of spills, neutralize with absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-(2-amino-2-methylpropyl)cyclopropanamine derivatives, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, focusing on cyclopropane ring geometry (bond angles ~60°) and amine group orientation. Challenges include disorder in flexible side chains, requiring constraints or anisotropic displacement parameters. High Rint values (>0.05) may indicate twinning, necessitating data reprocessing .

Q. What strategies enable enantioselective synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine stereoisomers?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)/Josiphos complexes) can induce enantioselectivity during cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents. For example, >90% ee has been achieved for similar amines using Ru-BINAP catalysts .

Q. How should researchers address contradictory biological activity data for N-(2-amino-2-methylpropyl)cyclopropanamine across assays?

- Methodology :

- Purity Verification : Re-analyze compound purity via HPLC-MS to rule out degradation products.

- Assay Conditions : Compare buffer pH, temperature, and cell lines used. For instance, serotonin receptor binding (5-HT₂C) may vary with assay pH (7.4 vs. 6.8) .

- Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human hepatocytes) to identify rapid degradation as a confounding factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.